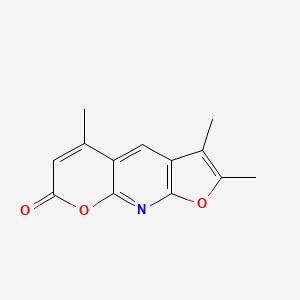

4,4',5'-Trimethylazapsoralen

Description

4,4',5'-Trimethylazapsoralen (4,4',5'-TMAP) is a synthetic azapsoralen derivative developed as a photochemotherapeutic agent for treating hyperproliferative skin disorders like psoriasis. It belongs to a class of compounds derived from psoralen, where the carbon atom at position 8 of the central benzene ring is replaced by nitrogen, forming a bioisostere with enhanced DNA-binding properties . Structural analysis via X-ray diffraction confirms its planar, tricyclic structure, which facilitates intercalation into DNA . Upon ultraviolet-A (UVA) irradiation (365 nm), 4,4',5'-TMAP forms covalent mono- and diadducts with DNA, similar to psoralen derivatives, but with distinct photochemical and biological profiles .

Properties

CAS No. |

120482-97-5 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

5,6,10-trimethyl-4,13-dioxa-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10-pentaen-12-one |

InChI |

InChI=1S/C13H11NO3/c1-6-4-11(15)17-12-9(6)5-10-7(2)8(3)16-13(10)14-12/h4-5H,1-3H3 |

InChI Key |

PVGCABHUJKHXIP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=NC3=C(C=C12)C(=C(O3)C)C |

Canonical SMILES |

CC1=CC(=O)OC2=NC3=C(C=C12)C(=C(O3)C)C |

Other CAS No. |

120482-97-5 |

Synonyms |

4,4',5'-trimethylazapsoralen TMAP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

DNA Photobinding and Cross-Linking Activity

4,4',5'-TMAP exhibits a higher DNA photobinding rate compared to 8-methoxypsoralen (8-MOP), a reference compound in phototherapy. However, its ability to form DNA interstrand crosslinks (ICLs) is significantly lower than 8-MOP. Key findings include:

- Photobinding Rates :

- Mechanistic Insight : The reduced cross-linking in 4,4',5'-TMAP is attributed to steric hindrance from methyl groups, which limit bifunctional adduct formation .

Antiproliferative and Mutagenic Activity

- Antiproliferative Effects :

- Mutagenicity: In E. coli WP2 TM6 assays, 4,4',5'-TMAP exhibits lower mutagenic activity than 8-MOP under equivalent UVA doses .

Melanogenesis Induction

In murine models, 4,4',5'-TMAP is less effective at inducing epidermal melanogenesis compared to other furocoumarins:

- Order of Potency : 6,4,4'-Trimethylangelicin > Psoralen > 8-MOP > 5-MOP > 4,4',5'-TMAP .

- TMAP’s lower melanogenic activity may correlate with its reduced DNA intercalation efficiency compared to angelicin derivatives .

Immunomodulatory Effects

4,4',5'-TMAP uniquely suppresses cutaneous immune responses without causing phototoxicity:

- Immune Cell Depletion : In mice, TMAP + UVA reduces ATPase+, Ia+, and Thy-1+ dendritic epidermal cells by >90%, surpassing the effects of UVA alone .

- Functional Impact: This depletion correlates with impaired contact hypersensitivity responses and antigen-presenting cell activity, indicating localized immunosuppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.